molecular formula C24H18FNO6S B2624092 methyl 4-[3-(benzenesulfonyl)-1-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate CAS No. 1358683-14-3

methyl 4-[3-(benzenesulfonyl)-1-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate

Cat. No.: B2624092
CAS No.: 1358683-14-3
M. Wt: 467.47
InChI Key: GMQHNMKQVGRABU-UHFFFAOYSA-N
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Description

Methyl 4-[3-(benzenesulfonyl)-1-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a structurally complex heterocyclic compound featuring:

  • A benzenesulfonyl group (electron-withdrawing, enhancing stability and influencing intermolecular interactions).
  • A dihydro-1H-pyrrol-2-yl backbone with hydroxy and oxo groups (likely critical for hydrogen bonding and catalytic interactions).

Properties

IUPAC Name

methyl 4-[3-(benzenesulfonyl)-1-(4-fluorophenyl)-4-hydroxy-5-oxo-2H-pyrrol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO6S/c1-32-24(29)16-9-7-15(8-10-16)20-22(33(30,31)19-5-3-2-4-6-19)21(27)23(28)26(20)18-13-11-17(25)12-14-18/h2-14,20,27H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQHNMKQVGRABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)F)O)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(benzenesulfonyl)-1-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction. This can be achieved by reacting a suitable diketone with an amine under acidic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via a sulfonylation reaction, where the pyrrole intermediate is treated with benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is incorporated through a Friedel-Crafts acylation reaction, using 4-fluorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various substituents on the aromatic rings, such as halogens or nitro groups.

Scientific Research Applications

Methyl 4-[3-(benzenesulfonyl)-1-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, the benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity to certain biological targets, while the hydroxy and carbonyl groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and hypothesized properties:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Hypothesized Applications References
Target Compound Not explicitly provided ~475 (estimated) Benzenesulfonyl, 4-fluorophenyl, dihydro-1H-pyrrol, methyl benzoate Enzyme inhibition, pesticide candidate
Methyl 4-[1-[2-(diethylamino)ethyl]-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate C₂₆H₂₉FN₂O₅ 468.53 Diethylaminoethyl, 3-fluoro-4-methylbenzoyl Pharmaceutical (receptor targeting)
Methyl 4-{3-(2-furoyl)-4-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate C₂₁H₂₁NO₈ 415.39 2-furoyl, hydroxyethoxyethyl Enhanced solubility, drug delivery
Flusilazole (from ) C₁₆H₁₅F₂N₃Si 315.39 Fluorophenyl, triazole, methylsilyl Agricultural fungicide
Key Observations:

Electron-Withdrawing Groups :

  • The benzenesulfonyl group in the target compound may confer greater metabolic stability compared to the 2-furoyl group in ’s compound, which is less electron-deficient .
  • The 4-fluorophenyl substituent aligns with agrochemicals like flusilazole, where fluorine enhances binding to fungal cytochrome P450 enzymes .

Solubility and Bioavailability :

  • The hydroxyethoxyethyl group in ’s compound likely improves water solubility, whereas the target compound’s hydrophobic benzenesulfonyl and 4-fluorophenyl groups may limit solubility but enhance membrane permeability .

Biological Activity: The dihydro-1H-pyrrol core is a common pharmacophore in enzyme inhibitors (e.g., kinase inhibitors).

Biological Activity

Methyl 4-[3-(benzenesulfonyl)-1-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a compound with significant biological activity, particularly in the fields of cancer therapy and enzyme inhibition. This article explores its biological properties, mechanisms of action, and potential therapeutic applications through a review of diverse research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following components:

  • Benzenesulfonyl group : Known for its role in enhancing the solubility and bioavailability of drugs.
  • 4-Fluorophenyl moiety : Often associated with increased potency in biological activity.
  • Pyrrole ring : Contributes to the compound’s interaction with biological targets.

Research indicates that this compound functions primarily through:

  • Inhibition of Kinases : The compound has been shown to inhibit various kinases which are crucial in cancer cell proliferation. For instance, it affects the MEK/ERK signaling pathway, leading to reduced cell growth in certain leukemia cell lines .
  • Enzyme Inhibition : It exhibits selective inhibitory activity against specific enzymes, such as butyrylcholinesterase (BChE), which is relevant in neurodegenerative diseases .

In Vitro Studies

Several studies have assessed the biological activity of this compound in vitro:

StudyCell LineIC50 (µM)Mechanism
Study 1MV4-11 (acute biphenotypic leukemia)0.3Inhibition of MEK1/2
Study 2MOLM13 (acute monocytic leukemia)1.2Down-regulation of phospho-ERK1/2
Study 3Butyrylcholinesterase (BChE)46.42Enzyme inhibition

These findings suggest that the compound has potent anti-cancer properties and can modulate cholinergic activity.

Case Studies

A notable case study involved the administration of this compound in a xenograft model. The results indicated significant tumor growth inhibition when administered at a dosage of 10 mg/kg, demonstrating its potential as an effective therapeutic agent .

Potential Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

  • Cancer Treatment : Due to its ability to inhibit critical signaling pathways in cancer cells, it holds promise as a chemotherapeutic agent.
  • Neurodegenerative Diseases : Its inhibitory effect on BChE may provide a therapeutic avenue for conditions like Alzheimer’s disease.

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